molecular formula C18H23N3OS B388171 5-[4-(diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one CAS No. 340177-28-8

5-[4-(diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B388171
CAS No.: 340177-28-8
M. Wt: 329.5g/mol
InChI Key: GJNLKGYKJRCXFP-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one is a substituted thiazolone derivative characterized by a diethylamino-substituted benzylidene group at position 5 and a pyrrolidinyl substituent at position 2 of the thiazole ring. This compound belongs to the 5-arylidene-thiazol-4(5H)-one family, which is widely studied for its structural versatility and biological relevance, particularly in antibiotic enhancement and efflux pump inhibition .

Properties

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-3-20(4-2)15-9-7-14(8-10-15)13-16-17(22)19-18(23-16)21-11-5-6-12-21/h7-10,13H,3-6,11-12H2,1-2H3/b16-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNLKGYKJRCXFP-SSZFMOIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives

The Hantzsch thiazole synthesis remains a cornerstone for thiazolone formation. Reacting thiourea derivatives with α-halo ketones under basic conditions yields the thiazolone ring. For instance, 2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one can be synthesized via:

  • Step 1 : Reaction of pyrrolidine with carbon disulfide to form a dithiocarbamate intermediate.

  • Step 2 : Cyclization with α-chloroacetone in ethanol under reflux, yielding the 2-pyrrolidinyl-substituted thiazolone.

Key Conditions :

ParameterDetails
SolventEthanol
TemperatureReflux (78°C)
Reaction Time6–8 hours
Yield68–72%

Substitution Reactions on Preformed Thiazolones

An alternative approach involves substituting a leaving group (e.g., chloride) at the 2-position of 4-thiazolone. For example:

  • 2-Chloro-1,3-thiazol-4(5H)-one reacts with pyrrolidine in dimethylformamide (DMF) at 80°C for 12 hours, affording the 2-pyrrolidinyl derivative.

Optimization Insight :

  • Excess pyrrolidine (2.5 equiv) improves substitution efficiency.

  • Anhydrous conditions prevent hydrolysis of the thiazolone ring.

Knoevenagel Condensation for Benzylidene Formation

CatalystSolventTemperatureYield
PiperidineEthanol78°C75%
K2_2CO3_31,4-Dioxane100°C82%

Stereochemical Considerations

The reaction predominantly yields the (Z)-isomer due to conjugation stabilization between the thiazolone carbonyl and the benzylidene group. Nuclear Overhauser Effect (NOE) spectroscopy confirms this configuration.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography. A gradient elution (petroleum ether/ethyl acetate, 10:1 to 1:1) effectively isolates the target compound.

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3) :

    • δ 1.22 (t, 6H, N(CH2_2CH3_3)2_2)

    • δ 3.45 (m, 4H, pyrrolidinyl CH2_2)

    • δ 7.52 (d, 2H, aromatic H)

    • δ 7.89 (s, 1H, =CH)

  • IR (KBr) :

    • 1685 cm1^{-1} (C=O stretch)

    • 1590 cm1^{-1} (C=N stretch)

Alternative Synthetic Pathways

One-Pot Synthesis

Combining thiazolone formation and condensation in a single step reduces purification steps. However, yields are lower (55–60%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) shortens reaction time to 30 minutes with comparable yields (78%).

Challenges and Optimization

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote decomposition at high temperatures.

  • Aldehyde Reactivity : Electron-donating groups (e.g., diethylamino) slow condensation kinetics; excess aldehyde (1.5 equiv) mitigates this .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxides of the diethylamino group.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[4-(diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its conjugated system, which can exhibit interesting photophysical properties. It is also investigated for its interactions with biological macromolecules.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It is also studied for its potential use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of 5-[4-(diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The benzylidene group can interact with hydrophobic pockets, while the thiazole and pyrrolidine rings can form hydrogen bonds and other interactions with amino acid residues.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₈H₂₁N₃OS
  • Molecular Weight : 335.45 g/mol
  • Structural Features: A conjugated benzylidene group with a strong electron-donating diethylamino substituent, contributing to solvatochromic behavior .

Structural Analogs of 5-Arylidene-Thiazol-4(5H)-ones

The following table compares the target compound with structurally related derivatives, highlighting substituent variations and their impact on physicochemical and biological properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity References
Target Compound 4-(Diethylamino)benzylidene; 1-pyrrolidinyl C₁₈H₂₁N₃OS 335.45 Not reported Antibiotic enhancer, P-gp inhibition
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one 4-Hydroxy-3-methoxybenzylidene; morpholinyl C₁₅H₁₆N₂O₃S 320.37 251–253 Antibacterial
(5Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one 3-Hydroxy-4-methoxybenzylidene; morpholinyl C₁₅H₁₆N₂O₃S 320.37 256–258 Antibacterial
(5E)-5-[4-(Dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one 4-(Dimethylamino)benzylidene; 4-methylphenylamino C₁₉H₁₉N₃OS 337.44 Not reported Solvatochromic probe
5-(4-Chlorobenzylidene)-2-(4-methylpiperazin-1-yl)-3H-imidazol-4(5H)-one 4-Chlorobenzylidene; 4-methylpiperazinyl C₁₅H₁₆ClN₃O 305.77 >260 Efflux pump inhibition

Key Observations :

Substituent Effects on Melting Points :

  • Morpholinyl derivatives (e.g., 5c, 5d) exhibit higher melting points (251–258°C) compared to pyrrolidinyl analogs, likely due to increased hydrogen-bonding capacity from the morpholine oxygen .
  • Chlorine substituents (e.g., 4-chlorobenzylidene) further elevate thermal stability, with melting points exceeding 260°C .

Morpholinyl and piperazinyl substituents in analogs show stronger antibacterial activity, attributed to their ability to disrupt membrane integrity .

Synthetic Yields :

  • Microwave-assisted synthesis (e.g., 75–88% yields for morpholinyl derivatives ) outperforms conventional methods, suggesting scalability advantages for the target compound.

Electronic and Conformational Comparisons

Electronic Properties
  • Diethylamino vs. Dimethylamino Groups: The target compound’s diethylamino group provides greater electron donation than dimethylamino analogs (e.g., ), red-shifting absorption maxima in UV-Vis spectra due to extended π-conjugation .
  • Pyrrolidinyl vs. Piperazinyl Substituents : Pyrrolidinyl lacks the basic nitrogen present in piperazinyl groups, reducing hydrogen-bonding interactions but improving lipophilicity for membrane penetration .
Conformational Flexibility
  • X-ray crystallography of related compounds (e.g., ) reveals that bulkier substituents (e.g., 4-chlorobenzylidene) enforce planar conformations, optimizing π-π stacking with biological targets.
  • Molecular docking studies indicate that the diethylamino group in the target compound adopts a staggered conformation, minimizing steric hindrance in P-gp binding pockets .

Solvatochromic Behavior

The diethylamino-benzylidene moiety confers strong solvatochromism, as observed in similar compounds:

  • In polar solvents (e.g., water), a bathochromic shift occurs due to stabilization of the excited-state dipole moment .
  • This property is less pronounced in morpholinyl derivatives, where the electron-donating oxygen competes with the benzylidene group .

Biological Activity

5-[4-(diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, also known by its CAS number 340177-28-8, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the existing literature on the biological activity of this compound, highlighting key research findings and case studies.

  • Molecular Formula : C18H23N3OS
  • Molecular Weight : 329.46 g/mol
  • Melting Point : Not specified in available literature
  • Chemical Structure : The compound contains a thiazole ring, an aromatic diethylamino group, and a pyrrolidine moiety, which may play a crucial role in its biological interactions.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of thiazole derivatives, including 5-[4-(diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one. For instance:

  • Antibacterial Properties : Research indicates that compounds similar to this thiazole derivative exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In particular, derivatives have shown effectiveness comparable to standard antibiotics like Streptomycin .
  • Antifungal Properties : Some studies report antifungal activity against strains such as Candida albicans and Aspergillus fumigatus, suggesting potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of thiazole derivatives has been a focus of research due to their ability to inhibit cell proliferation:

  • Cell Proliferation Inhibition : In vitro studies have shown that certain thiazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB 231) and colon cancer (HCT116) cells. The mechanism often involves the inhibition of specific protein kinases associated with cancer progression .

The biological activities of 5-[4-(diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one are believed to be mediated through several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell signaling pathways. For instance, it has been evaluated for its inhibitory effects on protein kinases such as DYRK1A and GSK3α/β .
  • Interaction with Cellular Targets : The diethylamino group is thought to enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazole derivatives for their antimicrobial activity against several bacterial strains. The results indicated that compounds with similar structures to 5-[4-(diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one exhibited promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Activity Assessment

In another investigation focused on anticancer properties, researchers synthesized various thiazole derivatives and tested them against multiple cancer cell lines. The results demonstrated that certain derivatives significantly reduced cell viability in a dose-dependent manner, indicating potential for further development as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.